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molecular formula C3H6Cl2<br>CH2ClCH2CH2Cl<br>C3H6Cl2 B093676 1,3-Dichloropropane CAS No. 142-28-9

1,3-Dichloropropane

Cat. No. B093676
M. Wt: 112.98 g/mol
InChI Key: YHRUOJUYPBUZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE029305

Procedure details

The sodium mercaptide of 2-mercaptoethanol was made by reacting 1 mole each of sodium methoxide and 2-mercaptoethanol in dry methanol under a nitrogen atmosphere. To this solution, 0.5 mole of 1,3-dichloropropane was added and the mixture was refluxed for 1 hour and filtered. The methanol filtrate was evaporated on a flash evaporator and traces of 2-mercaptoethanol were distilled off at high vacuum at room temperature. The yellow, oily residue was extracted with acetone, the solution filtered, and the acetone evaporated to give a 95 percent yield of the crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
95%

Identifiers

REACTION_CXSMILES
[Na+].[SH-:2].[SH:3][CH2:4][CH2:5][OH:6].[CH3:7][O-:8].[Na+].Cl[CH2:11][CH2:12][CH2:13]Cl.[CH3:15]O>>[OH:6][CH2:5][CH2:4][S:3][CH2:11][CH2:12][CH2:13][S:2][CH2:15][CH2:7][OH:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[SH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Step Three
Name
sodium methoxide
Quantity
1 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO
Step Five
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClCCCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The methanol filtrate was evaporated on a flash evaporator and traces of 2-mercaptoethanol
DISTILLATION
Type
DISTILLATION
Details
were distilled off at high vacuum at room temperature
EXTRACTION
Type
EXTRACTION
Details
The yellow, oily residue was extracted with acetone
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
the acetone evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCSCCCSCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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